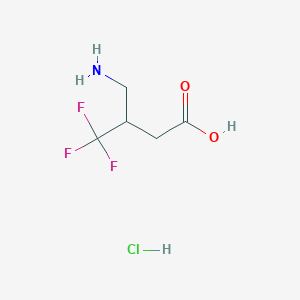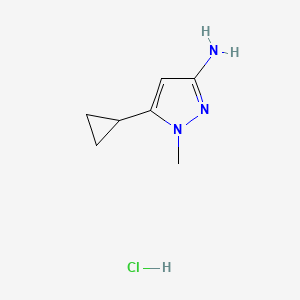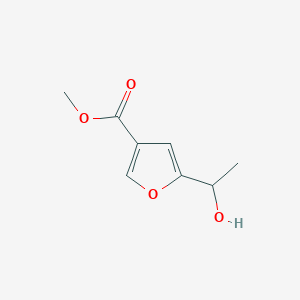
Methyl 5-(1-hydroxyethyl)furan-3-carboxylate
Descripción general
Descripción
Methyl 5-(1-hydroxyethyl)furan-3-carboxylate is an organic compound with the molecular formula C8H10O4 It is a derivative of furan, a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(1-hydroxyethyl)furan-3-carboxylate typically involves the esterification of 5-(1-hydroxyethyl)furan-3-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. The reaction can be represented as follows:
5-(1-hydroxyethyl)furan-3-carboxylic acid+methanolacid catalystMethyl 5-(1-hydroxyethyl)furan-3-carboxylate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can facilitate the esterification reaction under milder conditions, reducing energy consumption and improving safety.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(1-hydroxyethyl)furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of Methyl 5-(1-oxoethyl)furan-3-carboxylate.
Reduction: The ester group can be reduced to the corresponding alcohol, yielding 5-(1-hydroxyethyl)furan-3-methanol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Methyl 5-(1-oxoethyl)furan-3-carboxylate
Reduction: 5-(1-hydroxyethyl)furan-3-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Methyl 5-(1-hydroxyethyl)furan-3-carboxylate has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biological Studies: The compound’s structural similarity to naturally occurring furan derivatives makes it a useful probe in studying biological pathways and enzyme interactions.
Medicinal Chemistry: Its potential pharmacological properties are being explored for the development of new therapeutic agents, particularly in the treatment of inflammatory and infectious diseases.
Industrial Applications: The compound’s reactivity and stability make it suitable for use in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of Methyl 5-(1-hydroxyethyl)furan-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes and receptors, modulating their activity. The hydroxyl and ester functional groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The furan ring can undergo electrophilic aromatic substitution, allowing the compound to act as a substrate or inhibitor in enzymatic reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-(hydroxymethyl)furan-3-carboxylate
- Ethyl 5-(1-hydroxyethyl)furan-3-carboxylate
- Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate
Uniqueness
Methyl 5-(1-hydroxyethyl)furan-3-carboxylate is unique due to the presence of both a hydroxyl group and an ester group on the furan ring. This combination of functional groups imparts distinct reactivity and allows for diverse chemical transformations. The compound’s structural features also enable specific interactions with biological targets, making it a valuable tool in medicinal chemistry and biochemical research.
Propiedades
IUPAC Name |
methyl 5-(1-hydroxyethyl)furan-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-5(9)7-3-6(4-12-7)8(10)11-2/h3-5,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQVJSKZLNUNHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CO1)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



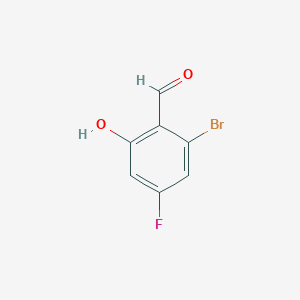
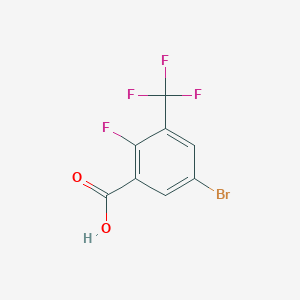
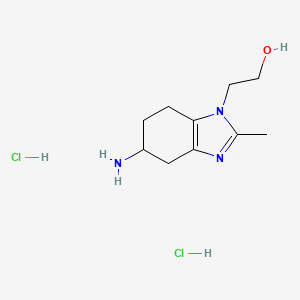

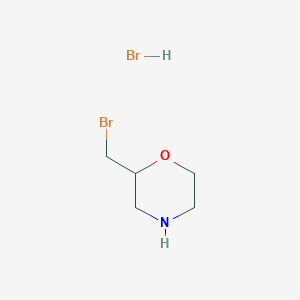
![Ethyl 6-benzyl-2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B1382806.png)
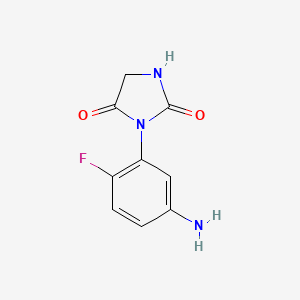

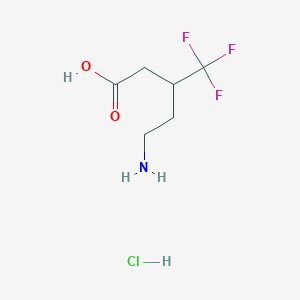
![1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one dihydrochloride](/img/structure/B1382813.png)
